N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide

Catalog No.
S3063051
CAS No.
921790-54-7
M.F
C19H26N2O3
M. Wt
330.428
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobe...

CAS Number

921790-54-7

Product Name

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2,2-dimethylpropanamide

Molecular Formula

C19H26N2O3

Molecular Weight

330.428

InChI

InChI=1S/C19H26N2O3/c1-7-10-21-14-11-13(20-16(22)18(2,3)4)8-9-15(14)24-12-19(5,6)17(21)23/h7-9,11H,1,10,12H2,2-6H3,(H,20,22)

InChI Key

LCFAKQSRVQXWIP-UHFFFAOYSA-N

SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C(C)(C)C)N(C1=O)CC=C)C

solubility

not available

Application in Medicinal Chemistry

Scientific Field: Medicinal Chemistry

Summary of Application: This compound has been explored for its potential therapeutic applications due to its structural similarity to indole derivatives, which are known for their broad biological activities. Indole derivatives have been studied for their antiviral, anti-inflammatory, anticancer, and anti-HIV properties .

Methods of Application: The methods typically involve synthesizing the compound and testing its biological activity in vitro and in vivo. Molecular docking studies may be conducted to predict the interaction of the compound with various biological targets.

Results:

Application in Cardiovascular Research

Scientific Field: Cardiovascular Pharmacology

Summary of Application: Compounds like this one may be analogs of calcium channel blockers (CCBs) such as nifedipine, which are used to treat hypertension by dilating coronary arteries and peripheral blood vessels .

Methods of Application: The compound would be tested for its ability to affect calcium channels in vitro using isolated tissue assays and in vivo in animal models of hypertension.

Results: The effectiveness would be measured by changes in blood pressure and heart rate, with a focus on the therapeutic index and side-effect profile.

Application in Antioxidant Research

Scientific Field: Biochemical Pharmacology

Summary of Application: The compound’s potential as an antioxidant agent could be explored, aiming to reduce or eliminate free radicals and protect cells against oxidative damage .

Methods of Application: In vitro assays to measure free radical scavenging activity and in vivo studies to assess the compound’s protective effects against oxidative stress in animal models.

Results: Results would include the compound’s efficacy in reducing oxidative markers and improving cellular health metrics.

Application in Anti-inflammatory Research

Scientific Field: Immunopharmacology

Summary of Application: Research into the anti-inflammatory and analgesic activities of indole derivatives, with a focus on compounds that have shown promising results compared to standard treatments like indomethacin and celecoxib .

Methods of Application: The compound would be tested in animal models for inflammation and pain, with a focus on the ulcerogenic index to assess the risk of gastrointestinal side effects.

Results: The compound’s efficacy in reducing inflammation and pain would be quantified, along with any observed side effects.

Application in Sulfonamide Research

Scientific Field: Medicinal Chemistry and Pharmacology

Summary of Application: Sulfonamides are a class of compounds with a wide range of medicinal applications. The compound could be modified to include sulfonamide groups to explore new therapeutic avenues.

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide is a complex organic compound characterized by its unique structure that combines elements of both oxazepine and pivalamide functionalities. This compound features a benzo[b][1,4]oxazepine core, which is a bicyclic structure known for its potential biological activity. The presence of an allyl group and pivalamide moiety enhances its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry.

The chemical reactivity of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide can be attributed to the following functional groups:

  • Amide Bond Formation: The pivalamide moiety can participate in amide bond formation reactions with various carboxylic acids.
  • Allylic Substitution: The allyl group can undergo typical reactions such as allylic bromination or oxidation.
  • Oxazepine Ring Reactions: The oxazepine structure may be involved in cycloadditions or electrophilic aromatic substitutions due to the presence of electron-rich aromatic systems.

The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide typically involves multi-step organic synthesis techniques:

  • Formation of the Oxazepine Core: This can be achieved through cyclization reactions involving appropriate precursors that contain both nitrogen and carbon functionalities.
  • Allylation: The introduction of the allyl group can be performed through nucleophilic substitution or via allylation reactions using allyl halides.
  • Pivalamide Formation: The final step involves the reaction of the oxazepine derivative with pivaloyl chloride to form the pivalamide.

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide may have several applications:

  • Pharmaceutical Development: Due to its potential biological activity, it could serve as a lead compound for drug development targeting neurological disorders or cancer.
  • Chemical Probes: It may be used in research as a chemical probe to study biological pathways involving oxazepines.

Interaction studies involving N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide are essential for understanding its mechanism of action. These studies typically focus on:

  • Receptor Binding: Investigating how the compound interacts with specific receptors in the nervous system.
  • Enzyme Inhibition: Assessing its ability to inhibit enzymes that play critical roles in metabolic pathways.

Several compounds share structural features with N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
7-Amino-N-(2-methylpropyl)-1-benzothiazoleBenzothiazole coreAntidepressant
2-Amino-N-(6-methoxybenzothiazolyl)-acetamideBenzothiazole and amideAntitumor
6-Allyl-N-(2-hydroxyphenyl)-pyrimidinaminePyrimidine coreAntiviral

Uniqueness

The uniqueness of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide lies in its specific combination of the oxazepine structure with an allylic substitution and pivalamide functionality. This combination may provide distinct pharmacological properties not observed in other similar compounds.

XLogP3

3.1

Dates

Last modified: 08-18-2023

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